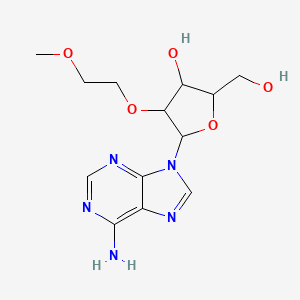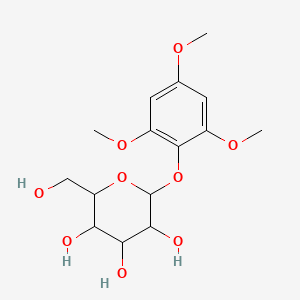
4-Amino-1-(3,4-dihydroxy-5-methyl-2-oxolanyl)-5-fluoro-2-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Deoxy-5-fluorocytidine is a synthetic nucleoside analog that is structurally similar to cytidine. It is an intermediate metabolite of the DNA synthesis inhibitor capecitabine, which is used in chemotherapy . This compound is significant due to its role in the metabolic pathway leading to the formation of 5-fluorouracil, a potent anticancer agent .
Vorbereitungsmethoden
The preparation of 5’-Deoxy-5-fluorocytidine involves several synthetic routes. One method includes the use of trifluoromethanesulfonic acid trimethylsilyl ester as a catalyst for the silanization of 5-fluorocytosine . The reaction is carried out in anhydrous 1,2-ethylene dichloride at low temperatures, followed by the addition of 5-deoxy triacetyl ribose . This method is advantageous for industrial production due to its high yield and quality .
Analyse Chemischer Reaktionen
5’-Deoxy-5-fluorocytidine undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by carboxylesterase, converting it to 5’-deoxy-5-fluorouridine.
Deamination: By cytidine deaminase, further converting it to 5-fluorouracil.
Substitution Reactions: Involving the replacement of functional groups to form different derivatives.
Common reagents used in these reactions include carboxylesterase, cytidine deaminase, and various solvents like methylene dichloride . The major products formed are 5’-deoxy-5-fluorouridine and 5-fluorouracil .
Wissenschaftliche Forschungsanwendungen
5’-Deoxy-5-fluorocytidine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5’-Deoxy-5-fluorocytidine involves its conversion to 5-fluorouracil through a series of enzymatic reactions . Initially, carboxylesterase catalyzes its conversion to 5’-deoxy-5-fluorouridine, which is then deaminated by cytidine deaminase to form 5-fluorouracil . 5-Fluorouracil inhibits thymidylate synthase, leading to DNA damage and cell death .
Vergleich Mit ähnlichen Verbindungen
5’-Deoxy-5-fluorocytidine is unique due to its specific metabolic pathway leading to 5-fluorouracil . Similar compounds include:
5-Fluorocytosine: Another nucleoside analog used in antifungal treatments.
5-Fluorouracil: The final active metabolite in the pathway, widely used in cancer therapy.
Capecitabine: A prodrug that is metabolized to 5’-Deoxy-5-fluorocytidine.
These compounds share similar structures but differ in their specific applications and metabolic pathways .
Eigenschaften
IUPAC Name |
4-amino-1-(3,4-dihydroxy-5-methyloxolan-2-yl)-5-fluoropyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O4/c1-3-5(14)6(15)8(17-3)13-2-4(10)7(11)12-9(13)16/h2-3,5-6,8,14-15H,1H3,(H2,11,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNABXSEHNLERR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)N2C=C(C(=NC2=O)N)F)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-1,2-dihydropyrimidin-2-one](/img/structure/B13388670.png)


![(3-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile](/img/structure/B13388690.png)
![1-[(4R,5R)-4,5-Dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]pneumocandin A0](/img/structure/B13388691.png)
![1,1,1-Trifluoro-4-[2-(trifluoromethyl)-6,7-dihydro-5H-1-benzopyran-8-yl]but-3-en-2-one](/img/structure/B13388693.png)



![4-[6-[Bis(2-chloroethyl)amino]-3-methyl-1,2-dihydrobenzimidazol-2-yl]butanoic acid hydrochloride](/img/structure/B13388725.png)
![(2R)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B13388727.png)



